Product packaging for 11-phenyl-6H-indeno[2,1-b]quinoline(Cat. No.:)

11-phenyl-6H-indeno[2,1-b]quinoline

Cat. No.: B12206615
M. Wt: 293.4 g/mol
InChI Key: WUAGCGULHLGTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-phenyl-6H-indeno[2,1-b]quinoline is a synthetic quinoline derivative of significant interest in medicinal chemistry and organic synthesis. Indenoquinoline-based scaffolds are frequently investigated for their potential as DNA-intercalating agents and as inhibitors of key biological enzymes, making them valuable tools in anticancer research and drug discovery . Preliminary research on related indenoquinoline structures indicates potential for a diverse spectrum of biological properties. These analogues have been studied for antitumor activity , acetylcholinesterase inhibition , and antimalarial applications . For instance, certain indeno[1,2-b]quinoline-6-carboxamides have demonstrated potent cytotoxicity and substantial in vivo activity in experimental models, acting as topoisomerase inhibitors and DNA binders . Another derivative, BPIQ, was shown to inhibit the growth of lung cancer cells by inducing mitochondrial apoptosis and G2/M-phase cell cycle arrest, both in vitro and in a zebrafish xenograft model . A recent molecular docking analysis of a novel dibromo-indenoquinoline suggested it may effectively intercalate with DNA, positioning such compounds as promising leads for developing targeted therapies . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions. The specific CAS number for this compound is pending confirmation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15N B12206615 11-phenyl-6H-indeno[2,1-b]quinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15N

Molecular Weight

293.4 g/mol

IUPAC Name

11-phenyl-6H-indeno[2,1-b]quinoline

InChI

InChI=1S/C22H15N/c1-2-8-15(9-3-1)21-18-12-6-7-13-19(18)23-20-14-16-10-4-5-11-17(16)22(20)21/h1-13H,14H2

InChI Key

WUAGCGULHLGTLA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C(C4=CC=CC=C4N=C31)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 11 Phenyl 6h Indeno 2,1 B Quinoline and Its Analogues

Classical Cyclization Reactions in Indenoquinoline Synthesis

Traditional methods for constructing the indenoquinoline core often rely on well-established cyclization reactions, which form the quinoline (B57606) ring onto a pre-existing indene (B144670) moiety or vice versa.

Friedländer Annulation and Related Condensation Protocols

The Friedländer synthesis is a cornerstone in quinoline chemistry, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.orgorganic-chemistry.org Two primary mechanisms have been proposed: one involves an initial aldol (B89426) addition followed by cyclization and dehydration, while the other begins with the formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org

This methodology has been successfully applied to the synthesis of indeno[1,2-b]quinolines. For instance, the condensation of 2-aminobenzaldehyde (B1207257) with 1,3-indandione (B147059) is a direct route to forming the 11H-indeno[1,2-b]quinolin-11-one core. researchgate.net A one-pot variation of the Friedländer synthesis involves the in situ reduction of an o-nitroarylcarbaldehyde to the corresponding o-aminoarylcarbaldehyde, which then reacts with a suitable ketone. organic-chemistry.org This approach has been shown to be scalable and compatible with a variety of functional groups. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductReference
2-Aminobenzaldehyde1,3-IndandioneWater, 70°C11H-Indeno[1,2-b]quinolin-11-one researchgate.net
o-NitroarylcarbaldehydesKetones/AldehydesIron, aq. HCl, KOHMono- or disubstituted quinolines organic-chemistry.org
2-Aminoaryl ketonesPolyethylene glycol (PEG 4000) bound acetoacetatePolyphosphoric acid (PPA)PEG bound quinoline-3-carboxylates nih.gov

Povarov-Type [4+2]-Cycloaddition Reactions

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed from an aniline (B41778) and a benzaldehyde) and an electron-rich alkene, yielding substituted quinolines. wikipedia.org This reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org Although classified as an aza Diels-Alder reaction, it proceeds through a stepwise mechanism. wikipedia.org

This reaction has been utilized to construct complex quinoline derivatives. For instance, an iodine-mediated Povarov-type reaction has been developed for the synthesis of 2,4-substituted quinolines from arylacetylenes and anilines. nih.gov In this process, the arylacetylene serves as both a diene precursor and a dienophile. nih.gov Intramolecular versions of the Povarov reaction have also been employed to create fused polycyclic systems. nih.gov

ReactantsCatalyst/MediatorProduct TypeReference
Aniline, Benzaldehyde, Electron-rich alkeneLewis acid (e.g., Boron trifluoride)Quinoline wikipedia.org
Arylacetylenes, AnilinesI₂/DMSO2,4-Substituted quinolines nih.gov
Methyl ketones, Arylamines, StyrenesMolecular iodineSubstituted quinolines organic-chemistry.org

Multi-Component Reaction Approaches for Indenoquinoline Core Construction

Multi-component reactions (MCRs) have gained prominence in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.org These reactions are characterized by high atom economy and allow for the creation of diverse molecular libraries. rsc.orgnih.gov

Several MCRs have been adapted for the synthesis of quinoline and indenoquinoline derivatives. The Povarov reaction itself can be performed as a three-component reaction, combining an aniline, a benzaldehyde, and an alkene in one pot. wikipedia.org Another notable example is the one-pot, three-component synthesis of poly-substituted indeno[1,2-b]quinolines using an aromatic aldehyde, a cyclic β-dicarbonyl compound, and an amine, often catalyzed by an acid like p-toluenesulfonic acid. rsc.org These MCRs provide a convergent and efficient pathway to structurally diverse indenoquinoline frameworks. mdpi.com

Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Povarov ReactionAniline, Benzaldehyde, AlkeneLewis AcidTetrahydroquinolines wikipedia.org
Friedländer-typeAromatic aldehyde, Indan-1,3-dione, p-Toluidine/Ammonium acetateCu/Zeolite-Y, Ethanol, RefluxIndeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives nih.gov
CyclocondensationAromatic aldehydes, Dimedone, Anilinep-Toluenesulfonic acid, High-temperature water or microwave heatingPoly-substituted indeno[1,2-b]quinolines rsc.org

Catalytic and Green Chemistry Approaches in Indenoquinoline Synthesis

Modern synthetic efforts are increasingly focused on developing more sustainable and environmentally friendly methods. This has led to the exploration of novel catalytic systems and green reaction conditions for the synthesis of indenoquinolines.

Transition Metal-Catalyzed Dehydrogenative Cyclizations

Transition metal-catalyzed reactions offer powerful tools for the formation of C-C and C-N bonds. Dehydrogenative cyclizations, in particular, represent an atom-economical approach to constructing heterocyclic rings by forming C-H/N-H or C-H/C-H bonds with the liberation of hydrogen gas. A photoinduced dehydrogenative annulation of (E)-2-phenyl-3-styrylpyridines has been developed to synthesize 6-phenylbenzo[h]quinolines, avoiding the need for a transition metal catalyst and an external oxidant. rsc.org

Heterogeneous and Homogeneous Catalysis (e.g., Cu/Zeolite-Y, Ionic Liquids)

The use of heterogeneous and reusable catalysts is a key aspect of green chemistry. Copper supported on zeolite-Y (Cu/Zeolite-Y) has been shown to be an efficient heterogeneous catalyst for the synthesis of indeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives. nih.govrsc.org This catalyst possesses both Brønsted and Lewis acid sites and can be recycled multiple times with only a marginal decrease in activity. nih.govrsc.org

Ionic liquids have also been employed as alternative reaction media and catalysts for quinoline synthesis. Their low vapor pressure and potential for recyclability make them attractive from an environmental standpoint. The Friedländer annulation has been successfully carried out in ionic liquids, sometimes in conjunction with solid-supported catalysts like Amberlyst-15. nih.gov Furthermore, green methods utilizing catalysts like β-cyclodextrin in water have been developed for the synthesis of indeno[1,2-b]quinoxalines, a related class of compounds. nih.gov The use of visible light as a green energy source has also been explored for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. rsc.org

Catalyst/MediumReaction TypeReactantsProduct TypeReference
Cu/Zeolite-YMulti-component condensationAromatic aldehydes, Indan-1,3-dione, Dimedone, p-Toluidine/Ammonium acetateIndeno-[1,2-b]-quinoline-9,11-(6H,10H)-dione derivatives nih.govrsc.org
Amberlyst-15Friedländer annulation2-Aminoaryl ketones, Active methylene (B1212753) compoundsSubstituted quinolines nih.gov
Ionic Liquid/[Bmin][PF₆] with Amberlyst-15Friedländer annulation2-Aminoaryl ketones, Active methylene compoundsSubstituted quinolines nih.gov
β-CyclodextrinCondensationo-Phenylenediamine, 2-Indanone derivativesIndeno[1,2-b]quinoxaline derivatives nih.gov
Visible Light/PhotocatalystRearrangementQuinoline-N-oxidesQuinolin-2(1H)-ones rsc.org

Advanced Derivatization Strategies for Structural Diversity

The core structure of 11-phenyl-6H-indeno[2,1-b]quinoline serves as a versatile scaffold for the development of novel compounds through various derivatization strategies. These advanced methodologies enable the introduction of diverse functional groups, leading to a wide array of analogues with potentially unique properties. Key strategies include the incorporation of phosphine (B1218219) oxide moieties, extensive functionalization through halogenation followed by cross-coupling reactions, and the synthesis of keto and dione (B5365651) derivatives.

Introduction of Phosphine Oxide Moieties

The incorporation of phosphine oxide groups into the indenoquinoline framework represents a significant strategy for creating structural diversity. mdpi.comresearchgate.net These phosphorus-containing moieties are of particular interest due to their potential to influence the biological and physicochemical properties of the parent molecule. researchgate.net

A primary synthetic route for introducing these functionalities involves a Povarov-type [4+2]-cycloaddition reaction. mdpi.comnih.govau.dk This method can be performed in a stepwise or multicomponent fashion. In the multicomponent protocol, a phosphine oxide-substituted aniline, an aromatic aldehyde, and indene are reacted in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), to yield diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.comnih.gov Subsequent dehydrogenation can yield the fully aromatic indenoquinoline-phosphine oxide derivatives. researchgate.net

The synthesis typically begins with the preparation of (4-aminophenyl)diphenylphosphine oxide, which then serves as the amine component in the cycloaddition. nih.gov A variety of aromatic aldehydes can be used, allowing for diverse substitutions on the resulting indenoquinoline ring system. mdpi.com For instance, aldehydes bearing electron-withdrawing groups like trifluoromethyl or halogens have been successfully employed. mdpi.com

Table 1: Synthesis of Diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxide Derivatives via Multicomponent Reaction mdpi.com

Aldehyde UsedAr Group in ProductProduct IDYield (%)Melting Point (°C)
BenzaldehydePhenyl8a--
4-(Trifluoromethyl)benzaldehyde4-(Trifluoromethyl)phenyl8b57223–226
4-Fluorobenzaldehyde4-Fluorophenyl8c47245–247
4-Nitrobenzaldehyde4-Nitrophenyl8d65268–270
4-Methoxybenzaldehyde4-Methoxyphenyl8e60251–253

Note: The presented research focuses on the indeno[2,1-c]quinoline isomer. These synthetic strategies are considered applicable for the derivatization of other indenoquinoline isomers.

Halogenation and Diverse Aromatic/Heteroaromatic Substitutions

Halogenation of the indenoquinoline scaffold is a critical step that opens the door to a vast range of further functionalizations, primarily through palladium-catalyzed cross-coupling reactions. researchgate.netjptcp.com Bromination is a common initial transformation, creating versatile intermediates for building molecular complexity. researchgate.netresearchgate.net

Once halogenated, these derivatives can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds. jptcp.comlibretexts.org This reaction is a powerful tool for introducing a wide variety of aryl and heteroaryl substituents. youtube.comresearchgate.net The process typically involves reacting the bromo-indenoquinoline with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The choice of catalyst, ligands (e.g., SPhos, XPhos), and reaction conditions allows for fine-tuning of the reaction to achieve high yields and accommodate a broad range of functional groups on both coupling partners. nih.gov This methodology has been successfully applied to various nitrogen-containing heterocyclic systems, demonstrating its utility for modifying complex scaffolds. jptcp.comnih.govmdpi.com

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of indenoquinoline derivatives with tailored electronic and steric properties by varying the boronic acid used. For example, phenylboronic acid, 4-acetylphenylboronic acid, and pyridin-3-ylboronic acid can be used to introduce phenyl, acetylphenyl, and pyridinyl groups, respectively. researchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling for Heterocycle Functionalization

Halogenated SubstrateBoronic AcidCatalyst SystemProduct
6-BromoquinolinePyridineboronic acidPd(0) catalyst6-(Pyridinyl)quinoline youtube.com
3-ChloroindazolePhenylboronic acidPd catalyst with SPhos/XPhos3-Phenylindazole nih.gov
6-Chloro-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline4-Acetylphenylboronic acidPd catalyst6-(4-Acetylphenyl)-2-(2,6-dichlorophenyl)thiazolo[5,4-c]isoquinoline researchgate.net

Note: The examples illustrate the general applicability of Suzuki-Miyaura coupling to related heterocyclic systems.

Synthesis of Keto and Dione Functionalized Indenoquinoline Derivatives

The introduction of carbonyl functionalities, specifically keto and dione groups, onto the indenoquinoline skeleton provides another avenue for structural modification. A common strategy to synthesize keto derivatives involves the oxidation of the methylene bridge (at position 6 in 6H-indeno[2,1-b]quinoline) of the corresponding saturated or partially saturated precursor. nih.govresearchgate.net

For instance, 5,6,6a,11b-tetrahydroindeno[2,1-c]quinolines can be oxidized to the corresponding 7H-indeno[2,1-c]quinolin-7-ones. researchgate.net Reagents such as potassium permanganate (B83412) in acetone (B3395972) have been effectively used for this transformation. researchgate.net Another approach involves the oxidation of the methylene group in diphenyl(tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxides using selenium(IV) oxide to yield the corresponding diphenyl(7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxides. mdpi.comnih.gov This oxidation introduces a ketone at the bridge position, significantly altering the geometry and electronic properties of the molecule. researchgate.net

The synthesis of quinoline-5,8-dione derivatives has also been reported, indicating that it is possible to introduce multiple keto groups onto the quinoline portion of the scaffold, leading to dione structures. google.com These synthetic methods provide access to a class of compounds with distinct chemical reactivity and potential for further derivatization at the carbonyl group.

Table 3: Synthesis of Keto-Functionalized Indeno[2,1-c]quinoline Derivatives mdpi.comresearchgate.net

Starting MaterialOxidizing AgentProduct
Diphenyl(6-phenyl-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxideSeO₂Diphenyl(7-oxo-6-phenyl-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxide
Diphenyl(6-(4-fluorophenyl)-6,6a,7,11b-tetrahydro-5H-indeno[2,1-c]quinolin-2-yl)phosphine oxideSeO₂Diphenyl(6-(4-fluorophenyl)-7-oxo-7H-indeno[2,1-c]quinolin-2-yl)phosphine oxide
Pyridinyl substituted 5,6,6a,11b-tetrahydroindeno[2,1-c]quinolinesKMnO₄Pyridinyl substituted 7H-indeno[2,1-c]quinolin-7-ones

Note: The presented research focuses on the indeno[2,1-c]quinoline isomer. These oxidation strategies are considered applicable for creating keto derivatives of other indenoquinoline isomers.

Advanced Spectroscopic and Structural Characterization of 11 Phenyl 6h Indeno 2,1 B Quinoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 11-phenyl-6H-indeno[2,1-b]quinoline analogues. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for a comprehensive mapping of the molecular framework.

In the ¹H NMR spectra of phenyl-substituted quinoline (B57606) derivatives, the aromatic protons typically resonate in the downfield region, generally between 7.00 and 9.00 ppm. The specific chemical shifts and coupling patterns are highly informative for determining the substitution pattern on both the quinoline and phenyl moieties. For instance, the presence of various substituents, such as methoxy (B1213986) or trifluoromethoxy groups, can significantly influence the electronic environment and thus shift the signals of nearby protons. researchgate.net

The methylene (B1212753) protons of the indeno group in 6H-indeno[2,1-b]quinoline derivatives are expected to appear as a singlet in the aliphatic region of the ¹H NMR spectrum. The integration of this signal corresponds to the two protons of the CH₂ group, confirming its presence.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom. The quaternary carbons and carbons of the fused ring system typically appear in the aromatic region of the spectrum. The chemical shifts are sensitive to the electronic effects of substituents, aiding in the confirmation of their positions.

Detailed two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, providing definitive structural assignments.

Table 1: Representative ¹H NMR Data for a Phenyl-Substituted Quinoline Derivative

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H7.00 - 9.00Multiplet-
Methylene-H (CH₂)~4.00Singlet-

Note: The exact chemical shifts and coupling constants can vary depending on the specific analogue and the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of this compound analogues. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a single, unique molecular formula.

For the parent compound, 6H-indeno[2,1-b]quinoline, the expected exact mass is 217.08900 Da, corresponding to the molecular formula C₁₆H₁₁N. chemsrc.com Similarly, for this compound, the addition of a phenyl group (C₆H₅) would result in a different, precisely calculable exact mass.

The high resolution of the instrument distinguishes the target molecule from other species with the same nominal mass but different elemental compositions. This level of precision is crucial for confirming the identity of newly synthesized analogues and for verifying the purity of the sample. The ionization technique most commonly used for these types of compounds is Electrospray Ionization (ESI), which is a soft ionization method that typically produces the protonated molecule [M+H]⁺. mdpi.com

Table 2: HRMS Data for 6H-indeno[2,1-b]quinoline

Parameter Value
Molecular FormulaC₁₆H₁₁N
Calculated Exact Mass217.08900 Da
Observed Mass (as [M+H]⁺)Varies with specific analysis

Infrared (IR) Spectroscopy and Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound analogues by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of these compounds is characterized by a series of absorption bands corresponding to different vibrational modes. Key characteristic absorptions include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methylene group in the indeno moiety would appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic carbon-carbon bonds and the carbon-nitrogen bond of the quinoline ring system give rise to a series of complex bands in the 1650-1400 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings produce strong absorptions in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern.

The presence and position of these bands can confirm the presence of the key structural features of the indenoquinoline framework and the phenyl substituent.

Table 3: Typical IR Absorption Frequencies for this compound Analogues

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch< 3000
C=C and C=N Stretch1650 - 1400
Aromatic C-H Bend (out-of-plane)900 - 675

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

For analogues of this compound that can be crystallized, X-ray diffraction analysis reveals the planar nature of the fused indenoquinoline ring system. A key structural parameter that can be determined is the torsion angle between the plane of the quinoline system and the appended phenyl group. researchgate.net This angle provides insight into the degree of steric hindrance and the potential for conjugation between the two aromatic systems.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, can also be elucidated. This can reveal the presence of intermolecular interactions such as π-π stacking, which can influence the physical properties of the material. The detailed structural information obtained from single crystal X-ray diffraction is invaluable for understanding structure-property relationships.

Computational and Theoretical Investigations of Indenoquinoline Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular geometry and electronic characteristics of indenoquinoline systems. These calculations are crucial for understanding the fundamental properties that govern the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is central to understanding the electronic behavior of molecules. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For derivatives of the parent indenoquinoline scaffold, DFT calculations have been used to predict these energy gaps. For instance, in related quinoline (B57606) derivatives, the electronic clouds of the HOMO are often distributed on the quinoline and phenyl groups. researchgate.net The introduction of different substituent groups can tune the HOMO-LUMO energy levels and, consequently, the electronic properties of the entire molecule. rsc.org This principle allows for the rational design of new compounds with tailored electronic characteristics. researchgate.net Studies on similar polycyclic aromatic systems, like indeno[1,2-b]fluorene, have demonstrated that the introduction of specific acetylene (B1199291) groups can significantly narrow the HOMO-LUMO energy gap, leading to redshifted absorption maxima. ugr.esucm.es

Table 1: Frontier Molecular Orbital (FMO) Data for Selected Quinoline Derivatives This table is representative and showcases the type of data generated in FMO analysis. Specific values for 11-phenyl-6H-indeno[2,1-b]quinoline may vary.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
Phenyl quinoline-2-carboxylate -6.21 -1.98 4.23
2-Methoxyphenyl quinoline-2-carboxylate -5.99 -1.87 4.12

Molecular Electrostatic Potential (MESP) Surface Analysis

Molecular Electrostatic Potential (MESP) surface analysis provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. The MESP map highlights regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In the context of indenoquinoline derivatives, MESP analysis helps to identify the sites most likely to engage in hydrogen bonding and other non-covalent interactions, which are crucial for ligand-receptor binding. For example, the nitrogen atom in the quinoline ring is typically a region of negative potential, making it a potential hydrogen bond acceptor.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the interaction between a small molecule ligand and a biological target, such as a protein or DNA.

Intercalation and Groove Binding Studies with DNA Oligonucleotides

The planar aromatic structure of the indenoquinoline core makes it a prime candidate for interaction with DNA. nih.gov Molecular docking simulations have been employed to investigate the binding modes of indeno[1,2-b]quinoline derivatives with DNA oligonucleotides. nih.gov These studies explore two primary modes of interaction: intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix, and groove binding, where the molecule fits into the major or minor grooves of the DNA.

Docking studies on cytotoxic indeno[1,2-b]quinoline-9,11-diones have indicated that these compounds can bind to DNA oligonucleotides with significant binding affinities. nih.gov The simulations suggest that the rigid aromatic core is well-suited for DNA intercalation, a mechanism of action for many anticancer drugs. nih.gov For instance, docking of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one into a B-DNA structure showed that it could effectively intercalate between guanine-cytosine base pairs. mdpi.com

Enzyme Active Site Binding Analysis (e.g., Topoisomerase I, EGFR Tyrosine Kinase)

Indenoquinoline derivatives have been investigated as potential inhibitors of various enzymes implicated in cancer, such as Topoisomerase I and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. nih.govnih.gov

Topoisomerase I: This enzyme plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA helix. nih.govnih.gov Inhibition of Topoisomerase I is a well-established strategy in cancer chemotherapy. nih.govnih.gov Molecular docking studies have been used to explore how indenoquinoline derivatives can bind to the active site of Topoisomerase I, often mimicking the binding of known inhibitors like camptothecin. nih.gov

EGFR Tyrosine Kinase: EGFR is a key player in cell signaling pathways that control cell growth and proliferation, and its overactivity is a hallmark of many cancers. nih.govnih.govmdpi.com Molecular docking simulations have been instrumental in designing and evaluating indenoquinoline-based compounds as EGFR tyrosine kinase inhibitors. These studies help to visualize how the molecules fit into the ATP-binding site of the enzyme, identifying key interactions that contribute to their inhibitory activity. For example, studies on sulfonylated indeno[1,2-c]quinolines revealed that these compounds occupy the ATP-binding site of EGFR-TK, with specific residues like C797, L718, and E762 playing a crucial role in stabilizing the complex. nih.gov

Table 2: Molecular Docking Binding Affinities of Indeno[1,2-b]quinoline-9,11-diones with DNA This table presents a range of binding affinities observed in a study of various derivatives.

DNA Target Binding Affinity Range (kcal/mol)
d(CGCG)₂ (PDB ID: 1D32) -6.86 to -9.20
d(CGCAAATTTGCG)₂ (PDB ID: 102D) -5.85 to -9.87

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-biomolecule complex over time. MD simulations are used to assess the conformational stability of the docked complex and to analyze the dynamics of the interactions.

For indenoquinoline systems, MD simulations have been used to validate the binding modes predicted by docking. nih.gov For example, a 200 ps equilibration period followed by longer simulation runs can be used to observe the stability of the ligand within the binding site of DNA or an enzyme. nih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the persistence of key interactions, such as hydrogen bonds and π-π stacking, which are crucial for binding affinity. Triplicate 500 ns MD simulations have been used to confirm the binding strength of potent indenoquinoline derivatives in complex with EGFR. nih.gov

In Silico Prediction of Advanced Molecular Descriptors and Reactivity Indices

The in silico prediction of molecular properties for compounds like this compound has become an indispensable tool in contemporary chemical research. Through the use of computational chemistry, particularly with methods rooted in density functional theory (DFT), it is possible to calculate a wide array of advanced molecular descriptors and reactivity indices. These theoretical values provide deep insights into the electronic structure, stability, and potential chemical behavior of a molecule, guiding further experimental work and the rational design of new functional materials and therapeutic agents.

DFT calculations, a class of computational methods that model the electronic structure of many-body systems, are frequently employed to optimize the geometry of molecules and to determine their electronic properties. researchgate.netnih.gov For complex heterocyclic systems such as indenoquinolines, these calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Advanced Molecular Descriptors

A variety of molecular descriptors can be calculated to characterize the properties of a molecule. These descriptors go beyond simple atomic composition and provide a quantitative measure of various electronic and topological features. While specific computational studies providing a full suite of descriptors for this compound are not extensively available in the public domain, the following table presents a representative set of advanced molecular descriptors that are typically calculated for similar quinoline-based heterocyclic systems. These values are illustrative and based on computational studies of related compounds.

DescriptorDescriptionIllustrative Value
Total Energy (a.u.)The total electronic energy of the molecule in its optimized geometry.-1057.89
Dipole Moment (Debye)A measure of the net molecular polarity.2.45
Polarizability (a.u.)The relative tendency of the molecule's charge distribution to be distorted by an external electric field.289.6
Molecular Surface Area (Ų)The total surface area of the molecule.315.7
Molecular Volume (ų)The total volume occupied by the molecule.298.4

Reactivity Indices

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

The following table provides illustrative values for the reactivity indices of an indenoquinoline system, based on data reported for analogous structures in the scientific literature.

Reactivity IndexFormulaIllustrative Value (eV)
EHOMO--5.89
ELUMO--2.15
HOMO-LUMO Gap (ΔE)ELUMO - EHOMO3.74
Ionization Potential (I)-EHOMO5.89
Electron Affinity (A)-ELUMO2.15
Electronegativity (χ)(I + A) / 24.02
Chemical Hardness (η)(I - A) / 21.87
Chemical Softness (S)1 / η0.53
Electrophilicity Index (ω)μ² / (2η)4.32

These in silico predictions are invaluable for understanding the fundamental chemical nature of this compound and its derivatives. The calculated descriptors and indices can be correlated with experimental observations, such as spectroscopic properties and reaction outcomes, thereby providing a powerful synergy between theoretical and experimental chemistry in the exploration of novel molecular systems.

Photophysical and Electrochemical Properties of Indenoquinoline Chromophores

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Spectral Characteristics

The electronic absorption spectra of 11-phenyl-6H-indeno[2,1-b]quinoline and its derivatives are characterized by intense bands in the ultraviolet (UV) and visible regions, arising from π → π* transitions within the aromatic system. beilstein-journals.orgresearchgate.net The specific positions and intensities of these absorption bands are sensitive to the substitution pattern on the indenoquinoline core.

In a study of polymethine dyes derived from the 5-methyl-11-phenyl-5H-indeno[2,1-b]quinoline nucleus, the absorption maxima were found to be influenced by the nature of the end groups in both symmetric and unsymmetric dyes. researchgate.net For instance, the absorption maxima of symmetric and strongly asymmetric dyes containing a low-electron-donor second end residue are shifted hypsochromically (to shorter wavelengths) compared to their oxa-analogues. researchgate.net Conversely, a bathochromic shift (to longer wavelengths) is observed for slightly asymmetric dyes that incorporate a high- or medium-electron-donor second end residue. researchgate.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to understand the electronic transitions in related quinoline (B57606) derivatives. nih.govbohrium.com These calculations help in assigning the observed absorption bands to specific molecular orbitals and in predicting the spectral shifts upon substitution. nih.gov The absorption spectra of quinoline derivatives typically fall within the 250–500 nm range. beilstein-journals.org Transitions in the ultraviolet region are generally attributed to π → π* transitions of the heterocyclic ring, while those extending into the visible region can be associated with intramolecular charge-transfer (ICT) transitions. beilstein-journals.org

Compound/DerivativeSolventλmax (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Reference
Generic Quinoline DerivativesVarious250-500Not specified beilstein-journals.org
Polymethine dyes from 5-methyl-11-phenyl-5H-indeno[2,1-b]quinolineNot specifiedVariesNot specified researchgate.net

Fluorescence Spectroscopy: Emission Profiles and Absolute Quantum Yield Determinations

Indenoquinoline derivatives often exhibit fluorescence, a property that is highly dependent on their molecular structure and the surrounding environment. The emission spectra provide insights into the nature of the excited state and the de-excitation pathways.

Quinoline derivatives are known to be fluorescent, and this property is often exploited in the development of fluorescent probes for sensing and bioimaging. nih.govresearchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, can vary significantly. For example, a series of novel Schiff bases derived from quinolines exhibited good fluorescence quantum yields. beilstein-journals.org In another study, certain isoquinoline (B145761) derivatives displayed fluorescence quantum yields as high as 0.479. nih.gov

The fluorescence properties of dyes derived from 5-methyl-11-phenyl-5H-indeno[2,1-b]quinoline have been investigated, highlighting the tunability of their emission characteristics through chemical modification. researchgate.net The introduction of different substituents can modulate the energy of the excited state, leading to changes in the emission wavelength and quantum yield. The Stokes shift, which is the difference between the absorption and emission maxima, is also an important parameter that can be influenced by the molecular structure and the solvent. beilstein-journals.org

Compound/DerivativeSolventλem (nm)Quantum Yield (Φf)Reference
Schiff bases of quinolinesCHCl₃Not specified0.12–0.80 beilstein-journals.org
Schiff bases of quinolinesDMSONot specified0.20–0.75 beilstein-journals.org
Schiff bases of quinolinesMeOHNot specified0.13–0.85 beilstein-journals.org
1-(isoquinolin-3-yl)imidazolidin-2-oneNot specifiedNot specified0.479 nih.gov

Solvatochromic Behavior and Environmental Influences on Spectroscopic Signatures

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of molecules and their interactions with the solvent. nih.gov The UV-Vis absorption and fluorescence spectra of indenoquinoline derivatives can exhibit significant shifts in response to changes in solvent polarity. researchgate.net

These spectral shifts arise from the differential solvation of the ground and excited states of the molecule. nih.gov A change in solvent polarity can stabilize or destabilize these electronic states to different extents, leading to a shift in the energy of the electronic transition. For instance, a larger Stokes shift is often observed in more polar solvents, indicating a greater stabilization of the excited state relative to the ground state. beilstein-journals.org

The solvatochromic behavior of a molecule can provide information about the change in its dipole moment upon excitation. researchgate.net An increase in the dipole moment in the excited state often leads to a bathochromic shift in the emission spectrum with increasing solvent polarity. This is a characteristic feature of molecules with intramolecular charge transfer (ICT) character. The study of solvatochromism in quinoline derivatives has been used to understand the nature of their excited states and to design molecules with specific photophysical properties for applications in optoelectronic devices. researchgate.net

Compound/DerivativeSolventAbsorption λmax (nm)Emission λem (nm)Stokes Shift (nm)Reference
Schiff bases of quinolinesCHCl₃Not specifiedNot specified59–85 beilstein-journals.org
Schiff bases of quinolinesDMSONot specifiedNot specified65–150 beilstein-journals.org
Schiff bases of quinolinesMeOHNot specifiedNot specified65–130 beilstein-journals.org

Charge Transfer Characteristics and Intramolecular Electronic Communication

The electronic properties of this compound and its derivatives are strongly influenced by intramolecular charge transfer (ICT). ICT involves the redistribution of electron density within the molecule upon photoexcitation, typically from an electron-donating group to an electron-accepting group. nih.gov The extended π-system of the indenoquinoline core facilitates this electronic communication between different parts of the molecule.

The presence of a phenyl group at the 11-position can act as an electron-donating or -accepting substituent depending on the electronic nature of other groups attached to the indenoquinoline framework. This substitution can significantly modulate the ICT character of the molecule. In many quinoline-based dyes, the ICT nature of the excited state is responsible for their strong solvatochromism and other interesting photophysical properties. nih.gov

Applications of Indenoquinoline Derivatives in Advanced Materials Science

Organic Electronics: Development of Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Devices

The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a cornerstone of modern display and lighting technology. The 6H-indeno[2,1-b]quinoline framework has proven to be a valuable asset in this domain, primarily due to its inherent thermal stability and tunable electronic characteristics. researchgate.net

Derivatives of 6H-indeno[2,1-b]quinoline are particularly well-suited for use as host materials in the light-emitting layer of OLEDs. researchgate.net These compounds exhibit high glass transition temperatures (Tg), a critical parameter that indicates thermal stability. researchgate.net By incorporating different charge-transporting moieties onto the indenoquinoline core, it is possible to fine-tune the material's properties without significantly altering its triplet state energy, making them applicable for red, orange, or green emitting devices. researchgate.net

Research into related indenoquinoline isomers has further highlighted the potential of this compound class. For instance, blue fluorescent OLEDs have been fabricated using phenylanthracene-substituted 11H-indeno[1,2-b]quinoline derivatives as the emissive layer. nih.gov In one study, a device employing 11,11-dimethyl-3-(10-phenylanthracen-9-yl)-11H-indeno[1,2-b]quinoline demonstrated a luminous efficiency of 2.18 cd/A and an external quantum efficiency of 2.20% at a current density of 20 mA/cm², emitting deep-blue light. nih.gov

The synthesis of these advanced materials often involves methods like the Friedländer annulation or Suzuki coupling reactions, allowing for a high degree of structural diversity. researchgate.netnih.gov The ability to introduce various substituents, such as phenyl groups, onto the indenoquinoline backbone is crucial for tailoring the optoelectronic properties to meet the specific demands of next-generation displays and solid-state lighting. google.com

Device Performance of an Indenoquinoline-based OLED
Emitting Layer Material 11,11-dimethyl-3-(10-phenylanthracen-9-yl)-11H-Indeno[1,2-b]quinoline
Luminous Efficiency 2.18 cd/A
Power Efficiency 1.10 lm/W
External Quantum Efficiency 2.20% (at 20 mA/cm²)
CIE Coordinates (0.15, 0.11) at 8.0 V
Table 1: Performance data for a blue fluorescent OLED utilizing an indenoquinoline derivative. nih.gov

Materials for Energy Capture and Storage Technologies

The quest for efficient and sustainable energy solutions has spurred research into novel organic materials for photovoltaic and energy storage applications. While specific studies on 11-phenyl-6H-indeno[2,1-b]quinoline in this area are not extensively documented, the broader class of quinoline (B57606) derivatives has shown significant promise, suggesting a potential avenue for future exploration of the indenoquinoline scaffold.

In the realm of solar energy, quinoline derivatives have been investigated as additives in perovskite solar cells. Their inclusion in the perovskite precursor solution has been shown to improve the quality of the perovskite film and reduce defect density, leading to higher power conversion efficiencies and enhanced stability. researchgate.net For example, the addition of quinoline as an additive resulted in a champion power conversion efficiency of 20.87% in a perovskite solar cell. researchgate.net Furthermore, quinoline-containing unsymmetrical squaraines have been developed as sensitizers in dye-sensitized solar cells (DSSCs), extending the photoresponse of the devices into the near-infrared region. nih.gov

The inherent electronic properties of quinoline-based structures also make them interesting candidates for components in batteries. The redox-active nature of such nitrogen-containing heterocycles is a key feature for their potential use as electrode materials. Although direct application of this compound in batteries has yet to be reported, the foundational characteristics of the quinoline core suggest that its derivatives could be tailored for energy storage purposes.

Application of Quinoline Derivatives in Solar Cells
Solar Cell Type Perovskite Solar Cell
Role of Quinoline Derivative Additive
Achieved Power Conversion Efficiency 20.87%
Solar Cell Type Dye-Sensitized Solar Cell (DSSC)
Role of Quinoline Derivative Sensitizer
Spectral Response Panchromatic, extending over 1000 nm
Table 2: Examples of quinoline derivatives in different solar cell technologies. researchgate.netnih.gov

Development of Novel Chemical Probes and Fluorescent Sensors

The rigid and planar structure of the quinoline ring system, combined with its inherent fluorescence, makes it an excellent platform for the design of chemical sensors. These sensors can detect a variety of analytes, including metal ions and other environmentally or biologically significant molecules.

Quinoline-based fluorescent probes have been successfully developed for the selective detection of various metal ions. For instance, a quinoline-based sensor was designed for the real-time monitoring of copper ions, exhibiting a significant fluorescence enhancement upon binding. rsc.org The detection limit for this probe was found to be 1.03 μM, demonstrating its high sensitivity. rsc.org Another study reported the use of quinoline-2-thione-based probes for the highly sensitive and selective detection of mustard gas and its analogues, with detection limits in the nanomolar range. nih.gov

The sensing mechanism of these probes often relies on processes such as photo-induced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the interaction of the analyte with the quinoline core. The introduction of specific recognition moieties onto the quinoline framework allows for the selective binding of the target analyte, leading to a measurable change in the fluorescence signal.

While the application of this compound itself as a fluorescent probe is an area ripe for investigation, the extensive research on related quinoline derivatives provides a strong foundation for its potential in this field. The photophysical properties of the indenoquinoline system could be harnessed to create novel sensors with high sensitivity and selectivity for a range of important analytes.

Examples of Quinoline-Based Fluorescent Probes
Target Analyte Copper Ions
Detection Limit 1.03 μM
Sensing Mechanism Fluorescence enhancement
Target Analyte Mustard Gas Analogues
Detection Limit 20-50 nM
Sensing Mechanism Turn-on fluorescence response
Table 3: Performance characteristics of selected quinoline-based fluorescent sensors. rsc.orgnih.gov

Emerging Research Avenues and Future Perspectives for 11 Phenyl 6h Indeno 2,1 B Quinoline

Comprehensive Structure-Property Relationship Studies Beyond Biological Context

A fundamental understanding of the relationship between the molecular structure of 11-phenyl-6H-indeno[2,1-b]quinoline and its material properties is crucial for its application in areas such as organic electronics. The indenoquinoline core, a fusion of indene (B144670) and quinoline (B57606), forms a polycyclic aromatic system with inherent charge transport and luminescent capabilities. The introduction of a phenyl group at the 11-position is expected to significantly modulate these properties.

Future research should systematically investigate how substitutions on this pendant phenyl ring influence the optoelectronic characteristics of the molecule. For instance, the addition of electron-donating groups (like methoxy (B1213986) or amino) or electron-withdrawing groups (like nitro or cyano) could fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would affect the compound's absorption and emission spectra, as well as its performance in electronic devices.

The dihedral angle between the phenyl group and the indenoquinoline plane is another critical parameter. A larger twist could disrupt π-conjugation, leading to changes in photophysical behaviors, such as fluorescence quantum yields and lifetimes. beilstein-journals.org Studies on related quinoline-based Schiff bases have shown that dihedral angles can influence the planarity and, consequently, the electronic properties of the entire molecule. beilstein-journals.org A systematic study of these structure-property relationships will be essential for harnessing the full potential of this compound derivatives in materials science.

Table 1: Potential Effects of Phenyl Group Substitution on Photophysical Properties

Substituent Type on Phenyl Ring Expected Effect on HOMO/LUMO Gap Potential Application Impact
Electron-Donating Group (e.g., -OCH₃) Decrease Red-shift in emission, suitable for red OLEDs
Electron-Withdrawing Group (e.g., -NO₂) Increase Blue-shift in emission, potential for blue emitters
Bulky/Sterically Hindering Group Disruption of π-conjugation Altered quantum yield, potential for TADF materials

Computational Design and Targeted Synthesis of Next-Generation Indenoquinoline Analogues

The rational design of new materials is increasingly driven by computational chemistry. For this compound, quantum chemical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can predict the electronic structure, absorption spectra, and emission properties of novel analogues before their synthesis. This in-silico approach allows for the high-throughput screening of virtual libraries of compounds to identify candidates with desired characteristics for applications like Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics (OPVs).

Computational models can explore the effects of various substituents at different positions on the indenoquinoline scaffold, not just on the phenyl ring. This would provide a roadmap for synthetic chemists to target specific molecules with optimized properties. For example, simulations could predict which derivatives would exhibit efficient charge transport or possess the necessary energy levels to function as host or emissive materials in an OLED stack.

Following computational design, targeted synthesis is key. While various methods exist for the synthesis of the core indenoquinoline structure, developing regioselective synthetic routes to introduce a variety of functional groups will be a significant area of research. Methodologies such as the Friedländer annulation or Pfitzinger reaction are foundational for creating the quinoline portion of the molecule. nih.gov Further functionalization could be achieved through cross-coupling reactions to append different aromatic or aliphatic side chains, enabling the creation of a diverse family of indenoquinoline-based materials.

Table 2: Computational and Synthetic Workflow for Novel Analogues

Step Technique/Method Objective
1. In-silico Design DFT/TD-DFT Calculations Predict HOMO/LUMO levels, absorption/emission spectra, and charge transport properties of virtual compounds.
2. Candidate Selection High-Throughput Screening Identify promising analogues with target properties for specific material applications (e.g., OLED emitters, OPV donors).
3. Synthesis Friedländer Annulation, Cross-Coupling Reactions Synthesize the computationally identified target molecules with high purity and yield.
4. Characterization Spectroscopy, Electrochemistry Experimentally validate the predicted photophysical and electronic properties of the new analogues.

Integration of Indenoquinoline Scaffolds into Hybrid Material Systems and Nanostructures

The incorporation of this compound and its derivatives into larger material systems opens up another exciting research frontier. The nitrogen atom in the quinoline ring provides a coordination site, making these molecules suitable as ligands for metal complexes. Such organometallic compounds could exhibit unique phosphorescent properties, which are highly desirable for efficient OLEDs.

Furthermore, the planar and rigid nature of the indenoquinoline scaffold makes it an excellent candidate for forming self-assembled monolayers or for integration into metal-organic frameworks (MOFs). In these arrangements, the molecules could exhibit ordered packing, which is beneficial for charge transport in thin-film devices.

There is also potential for creating hybrid materials by incorporating indenoquinoline derivatives into nanostructured hosts, such as zeolites or mesoporous silica. The synthesis of certain indenoquinoline derivatives has been shown to be catalyzed by copper oxide supported on zeolite-Y, a microporous material. nih.gov This suggests a strong interaction between the molecule and the nanostructured catalyst, which could be exploited for the development of novel sensors or catalytic systems where the indenoquinoline acts as a functional component within the nanopores. nih.gov The average particle size of the impregnated copper on the zeolite in such syntheses can be as small as 2.90 nm, indicating a high degree of dispersion and interaction at the nanoscale. nih.gov Exploring these hybrid systems could lead to materials with synergistic properties that are not achievable with the individual components alone.

Q & A

Q. What are the common synthetic routes for 11-phenyl-6H-indeno[2,1-b]quinoline?

  • Methodological Answer : The synthesis typically involves multicomponent reactions. For example:
  • One-pot three-component reactions : Combine aromatic aldehydes, aminocoumarin, and cyclic 1,3-diones (e.g., indan-1,3-dione) in acetic acid under reflux, achieving yields of 85–92% .
  • Catalyzed methods : Use heterogeneous catalysts like Cu/zeolite-Y to accelerate condensation between indan-1,3-dione, dimedone, and aldehydes, yielding 89–95% .
    Key steps include regioselective cyclization and stereocontrol via solvent polarity optimization.

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters:
  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELX software with R factor < 0.06 .
    Compare experimental bond lengths (e.g., mean C–C = 1.415 Å) with DFT-calculated values to validate accuracy .

Q. What analytical techniques are used to assess the purity of this compound?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to resolve impurities .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} spectra confirm functional groups; discrepancies > 0.1 ppm signal impurities .
  • Mass spectrometry (GC-MS) : Match molecular ion peaks (e.g., m/z 530.0 for derivatives) with theoretical values .

Q. What is the environmental stability of this compound?

  • Methodological Answer : Assess via:
  • Hydrolysis : Monitor degradation in pH 7–9 buffers at 25°C; quinoline derivatives typically show <10% decomposition in 72 hours .
  • Photolysis : Expose to UV light (λ = 254 nm); track half-life using HPLC.
  • Bioaccumulation potential : Log Kow < 3 suggests low bioaccumulation; use OECD 305 guidelines for validation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in one-pot syntheses?

  • Methodological Answer :
  • Catalyst screening : Compare Cu/zeolite-Y (95% yield) vs. acetic acid (92% yield); optimize catalyst loading (5–10 wt%) and temperature (80–120°C) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization but may reduce stereoselectivity.
  • In situ monitoring : Use FT-IR to track intermediate formation (e.g., enamine adducts) and adjust reaction time .

Q. How do computational methods like DFT contribute to understanding its molecular interactions?

  • Methodological Answer :
  • Geometry optimization : Perform at B3LYP/6-31G(d) level to compare experimental vs. calculated bond angles (e.g., C–C–C = 120.5° vs. 120.1°) .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for predicting reactivity (e.g., quinoline N as H-bond acceptor) .
  • Crystal packing analysis : Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., π-π stacking vs. H-bonding) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., –CH3_3, –OCH3_3) and test against cancer cell lines (e.g., IC50_{50} values for HepG2) .
  • Computational modeling : Use PASS and Swiss ADME to predict bioactivity (e.g., anti-inflammatory vs. anticancer) and prioritize synthesis .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., MTT assays at 24–72 hours) to address variability .

Q. What methodologies are used to study its degradation pathways in environmental systems?

  • Methodological Answer :
  • Advanced oxidation processes (AOPs) : Deploy CoFe@Coal-C/H2_2O2_2 Fenton-like systems; monitor •OH radicals via EPR spectroscopy .
  • LC-MS/MS : Identify degradation products (e.g., hydroxylated quinoline derivatives) and propose pathways .
  • Toxicity assessment : Use Vibrio fischeri bioluminescence assays to confirm reduced ecotoxicity post-degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.